molecular formula C19H21N7O3S B2628702 Ethyl 4-(2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate CAS No. 868968-39-2

Ethyl 4-(2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate

Numéro de catalogue: B2628702
Numéro CAS: 868968-39-2
Poids moléculaire: 427.48
Clé InChI: XVJGIJUADLCJMT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ethyl 4-(2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate is a sophisticated chemical scaffold of significant interest in early-stage drug discovery, particularly in the field of oncology. Its molecular architecture, featuring a [1,2,4]triazolo[4,3-b]pyridazine core linked to a piperazine carbamate via a thioacetyl bridge, is characteristic of compounds designed to modulate kinase activity. This structural class is known to exhibit potent inhibition of proviral integration Moloney murine leukemia (PIM) kinases [1] . PIM kinases are serine/threonine kinases that play a critical role in cell survival, proliferation, and metabolism, and their overexpression is frequently associated with hematological malignancies and solid tumors [2] . The incorporation of the pyridin-3-yl moiety is a strategic feature aimed at enhancing affinity and selectivity within the kinase ATP-binding pocket. Consequently, this compound serves as a valuable chemical probe for researchers investigating the nuanced signaling pathways driven by PIM kinases and for evaluating the therapeutic potential of targeted kinase inhibition in various cancer cell models and biochemical assays. Its utility extends to high-throughput screening and structure-activity relationship (SAR) studies to develop next-generation oncology therapeutics.

Propriétés

IUPAC Name

ethyl 4-[2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N7O3S/c1-2-29-19(28)25-10-8-24(9-11-25)17(27)13-30-16-6-5-15-21-22-18(26(15)23-16)14-4-3-7-20-12-14/h3-7,12H,2,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVJGIJUADLCJMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN3C(=NN=C3C4=CN=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Triazole Ring: The synthesis begins with the formation of the triazole ring by reacting a suitable hydrazine derivative with a nitrile compound under acidic or basic conditions.

    Formation of the Pyridazine Ring: The triazole intermediate is then reacted with a suitable dicarbonyl compound to form the pyridazine ring through a cyclization reaction.

    Thioacetylation: The resulting triazolo[4,3-b]pyridazine compound is then subjected to thioacetylation using a suitable thiol reagent, such as thioglycolic acid, under basic conditions.

    Piperazine Carboxylation: The final step involves the reaction of the thioacetylated intermediate with ethyl piperazine-1-carboxylate under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 4-(2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the ester group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Alkyl halides, acyl chlorides, amines, under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Alkylated or acylated derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

The compound belongs to the class of 1,2,4-triazoles and pyridazines, which are known for their diverse pharmacological activities. The structural features of Ethyl 4-(2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate suggest potential as an anti-tubercular agent. Research has indicated that derivatives of triazoles exhibit significant activity against Mycobacterium tuberculosis, with some compounds showing IC50 values as low as 1.35 μM .

Case Study: Anti-Tubercular Activity

A study synthesized various triazole derivatives and evaluated their anti-tubercular properties. Among these, certain compounds demonstrated promising inhibitory concentrations against Mycobacterium tuberculosis H37Ra, indicating the potential for further development of triazole-based therapies .

Antimicrobial Properties

The 1,2,4-triazole moiety is recognized for its broad-spectrum antimicrobial activity. Compounds that incorporate this structure have been shown to possess efficacy against various bacterial strains including Staphylococcus aureus and Escherichia coli. The structure of Ethyl 4-(2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate may provide a scaffold for developing new antimicrobial agents .

Case Study: Antibacterial Activity

Research has highlighted the antibacterial potential of triazole derivatives. For instance, a series of compounds exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics against resistant strains . This suggests that Ethyl 4-(2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate could be a candidate for further studies in antibacterial drug development.

Cancer Therapeutics

Triazole derivatives have also been explored for their anticancer properties. The compound's structure may allow it to interact with specific biological targets involved in cancer progression. Studies have shown that similar compounds can inhibit kinase activity associated with tumor growth .

Case Study: Kinase Inhibition

A related study demonstrated that certain triazole derivatives inhibited the MET kinase with IC50 values in the nanomolar range and showed effective tumor growth inhibition in xenograft models . This indicates the potential for Ethyl 4-(2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate to be developed as a targeted cancer therapy.

Neuropharmacology

There is evidence suggesting that triazole derivatives can act as positive allosteric modulators of neurotransmitter receptors. This could position Ethyl 4-(2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate as a candidate for neuropharmacological applications .

Mécanisme D'action

The mechanism of action of Ethyl 4-(2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways:

Comparaison Avec Des Composés Similaires

Ethyl 4-(2-((6-(3,4-Dimethoxyphenyl)Pyridazin-3-yl)Thio)Acetyl)Piperazine-1-Carboxylate (ID: 893993-14-1)

  • Structural Features :
    • Pyridazine ring substituted with 3,4-dimethoxyphenyl at position 4.
    • Piperazine-carboxylate side chain linked via thioacetyl.
  • Key Differences :
    • The triazolo-pyridazine core is replaced with a pyridazine ring.
    • The 3,4-dimethoxyphenyl group introduces electron-donating methoxy substituents, contrasting with the pyridin-3-yl group in the target compound.
  • Implications: The absence of the triazolo ring may reduce planarity and π-π stacking interactions with biological targets.

6-(4-Ethylpiperazin-1-yl)-3-(Propan-2-yl)[1,2,4]Triazolo[4,3-b]Pyridazine (ID: Z606-3882)

  • Structural Features :
    • Triazolo[4,3-b]pyridazine core with isopropyl at position 3 and ethylpiperazine at position 5.
  • Key Differences :
    • Lacks the thioacetyl-piperazine-carboxylate side chain; instead, a simpler ethylpiperazine is directly attached.
    • Isopropyl substituent at position 3 instead of pyridin-3-yl.
  • Implications :
    • Reduced steric hindrance compared to the acetylated piperazine in the target compound.
    • Isopropyl may lower solubility but improve membrane permeability .

Pyridazinone Derivatives with (2-Fluorophenyl)Piperazine ()

  • Structural Features: Pyridazinone core substituted with (2-fluorophenyl)piperazine. Synthesized via ethyl bromoacetate coupling under basic conditions.
  • Key Differences: Pyridazinone (oxidized pyridazine) vs. triazolo-pyridazine. Fluorophenyl group introduces electronegativity and metabolic stability.
  • Implications: Fluorine enhances bioavailability but may alter target selectivity.

Structural and Functional Analysis Table

Compound Name Core Structure Position 3 Substitution Position 6 Substitution Key Functional Groups
Ethyl 4-(2-((3-(Pyridin-3-yl)-[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl)Thio)Acetyl)Piperazine-1-Carboxylate (Target) Triazolo[4,3-b]pyridazine Pyridin-3-yl Thioacetyl-piperazine-carboxylate Triazole, Thioether, Ester
Ethyl 4-(2-((6-(3,4-Dimethoxyphenyl)Pyridazin-3-yl)Thio)Acetyl)Piperazine-1-Carboxylate Pyridazine - 3,4-Dimethoxyphenyl, Thioacetyl-piperazine Methoxy, Thioether, Ester
6-(4-Ethylpiperazin-1-yl)-3-(Propan-2-yl)[1,2,4]Triazolo[4,3-b]Pyridazine Triazolo[4,3-b]pyridazine Isopropyl Ethylpiperazine Triazole, Piperazine
Pyridazinone-(2-Fluorophenyl)Piperazine Derivatives Pyridazinone - (2-Fluorophenyl)piperazine Fluorophenyl, Piperazine

Activité Biologique

Ethyl 4-(2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is C17H20N6O2SC_{17}H_{20}N_{6}O_{2}S, with a molar mass of approximately 372.45 g/mol. The structure includes a piperazine ring, which is known for enhancing the solubility and bioavailability of drugs.

Antimicrobial Activity

Research indicates that derivatives of triazolopyridine compounds exhibit significant antimicrobial properties. Ethyl 4-(2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate has been shown to possess antibacterial and antifungal activities. In vitro studies demonstrate efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli , as well as fungal pathogens like Candida albicans .

Anticancer Potential

The compound's triazolo-pyridazine moiety has been linked to anticancer activity. Studies have shown that it can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. Notably, it has exhibited cytotoxic effects against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) .

Anti-inflammatory Effects

Ethyl 4-(2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate also demonstrates anti-inflammatory properties. It has been reported to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This action suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The presence of the triazole ring allows for interaction with various enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound may act on specific receptors, influencing signaling pathways related to inflammation and cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in target cells, leading to apoptosis.

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of several triazole derivatives, Ethyl 4-(2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate was tested against standard strains. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli , showcasing its potential as an antibacterial agent .

Case Study 2: Cancer Cell Line Study

A recent investigation assessed the cytotoxic effects of this compound on various cancer cell lines. The results showed that at a concentration of 50 µM, the compound reduced cell viability by over 70% in both HeLa and MCF-7 cells after 48 hours of treatment .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.